molecular formula C13H12INO B8447141 4-(2-(2-Iodophenoxy)ethyl)pyridine

4-(2-(2-Iodophenoxy)ethyl)pyridine

Cat. No.: B8447141
M. Wt: 325.14 g/mol
InChI Key: WHUFMGSMTZDOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(2-Iodophenoxy)ethyl)pyridine is a useful research compound. Its molecular formula is C13H12INO and its molecular weight is 325.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12INO

Molecular Weight

325.14 g/mol

IUPAC Name

4-[2-(2-iodophenoxy)ethyl]pyridine

InChI

InChI=1S/C13H12INO/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2

InChI Key

WHUFMGSMTZDOCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCC2=CC=NC=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 2-iodophenol (8.8 g, 0.040 mole), triphenylphosphine (10.5 g, 0.040 mole) and pyridine-4-ethanol (5.5 g, 0.045 mole) in THF (200 ml) at 0° C. under argon was treated with a solution of diethyl azodicarboxylate (6.3 ml, 0.040 mole) in THF (30 ml). The solution was allowed to warm to room temp. and stirred for 4 h, then concentrated in vacuo and the residue treated with 10% Na2CO3 solution (80 ml) and extracted with ethyl acetate (2×80 ml). The combined organic was extracted with 1M HCl acid (150 ml), then the acid extract basified by addition of potassium carbonate and extracted with ethyl acetate (2×100 ml). The combined extract was dried (Na2SO4) and concentrated in vacuo to leave a brown oil, which was chromatographed on silica gel eluting with 0 to 15% ethyl acetate/ether to afford the title compound as a colourless oil (9.3 g, 72%).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

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CCOC(=O)N=NC(=O)OCC
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